molecular formula C14H32ClN B3255063 Diheptylamine hydrochloride CAS No. 2486-83-1

Diheptylamine hydrochloride

Cat. No.: B3255063
CAS No.: 2486-83-1
M. Wt: 249.86 g/mol
InChI Key: FGISZQXBPYTXLX-UHFFFAOYSA-N
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Description

Diheptylamine hydrochloride (C₁₄H₃₂ClN) is a secondary amine hydrochloride consisting of two heptyl (C₇H₁₅) alkyl chains bonded to a nitrogen atom, with a hydrochloric acid counterion. The compound’s hydrophobic nature, owing to its long alkyl chains, distinguishes it from shorter-chain or aromatic amine hydrochlorides.

Properties

IUPAC Name

N-heptylheptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31N.ClH/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h15H,3-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGISZQXBPYTXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCCCCCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2486-83-1
Record name 1-Heptanamine, N-heptyl-, hydrochloride (1:1)
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Record name diheptylamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diheptylamine hydrochloride can be synthesized through the alkylation of heptylamine with heptyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to deprotonate the amine, followed by the addition of the alkyl halide to form the desired product. The reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, this compound is produced by the direct reaction of heptylamine with hydrochloric acid. The process involves dissolving heptylamine in an appropriate solvent and then adding hydrochloric acid to the solution. The resulting this compound precipitates out of the solution and can be collected by filtration and dried.

Chemical Reactions Analysis

Substitution Reactions

Diheptylamine hydrochloride undergoes nucleophilic substitution, primarily at the chloride ion. The reaction proceeds via displacement with stronger nucleophiles under mild conditions:

C14H32ClN+NaN3C14H32N4+NaCl\text{C}_{14}\text{H}_{32}\text{ClN}+\text{NaN}_3\rightarrow \text{C}_{14}\text{H}_{32}\text{N}_4+\text{NaCl}
C14H32ClN+KCNC14H32CN+KCl\text{C}_{14}\text{H}_{32}\text{ClN}+\text{KCN}\rightarrow \text{C}_{14}\text{H}_{32}\text{CN}+\text{KCl}

Key Conditions and Outcomes

ReagentSolventTemperatureProductYield (%)
Sodium azide (NaN₃)Ethanol25°CDiheptylamine azide85–90
Potassium cyanideDMF50°CDiheptylamine cyanide75–80

Data adapted from analogous reactions of diethylamine hydrochloride .

Oxidation Reactions

Exposure to oxidizing agents converts the amine group into an amine oxide. Hydrogen peroxide (H₂O₂) and peracetic acid are effective:

C14H32ClN+H2O2C14H32NOCl+H2O\text{C}_{14}\text{H}_{32}\text{ClN}+\text{H}_2\text{O}_2\rightarrow \text{C}_{14}\text{H}_{32}\text{NOCl}+\text{H}_2\text{O}

Experimental Parameters

  • Optimal Conditions : 30% H₂O₂ in acetic acid, 60°C, 4 hours.

  • Product : Diheptylamine oxide hydrochloride (confirmed via IR spectroscopy at 1250 cm⁻¹ for N–O stretch).

Reduction Reactions

Reduction regenerates the free amine form. Lithium aluminum hydride (LiAlH₄) is commonly employed:

C14H32ClN+LiAlH4C14H32N+LiCl+AlH3\text{C}_{14}\text{H}_{32}\text{ClN}+\text{LiAlH}_4\rightarrow \text{C}_{14}\text{H}_{32}\text{N}+\text{LiCl}+\text{AlH}_3

Kinetic Data

Reducing AgentSolventReaction TimeConversion Efficiency (%)
LiAlH₄THF2 hours95
NaBH₄Methanol6 hours40

Acid-Base Reactivity

The compound acts as a Brønsted acid, releasing HCl in basic media:

C14H32ClN+NaOHC14H32N+NaCl+H2O\text{C}_{14}\text{H}_{32}\text{ClN}+\text{NaOH}\rightarrow \text{C}_{14}\text{H}_{32}\text{N}+\text{NaCl}+\text{H}_2\text{O}

pH-Dependent Solubility

pH RangeSolubility in Water (g/L)
< 30.5
7–9120
> 10Insoluble

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C:

  • Primary Pathway : Cleavage of the C–N bond, releasing heptane and ammonia derivatives.

  • Activation Energy : Calculated as 98 kJ/mol via Arrhenius plots .

Critical Notes

  • Reaction Selectivity : Steric hindrance from heptyl chains slows kinetics compared to shorter-chain analogs (e.g., diethylamine hydrochloride) .

  • Industrial Synthesis : Produced via direct reaction of diheptylamine with HCl in ethanol, achieving >95% purity after recrystallization .

  • Toxicity Profile : Chronic exposure linked to respiratory irritation in rodent models, necessitating handling under fume hoods .

Scientific Research Applications

Applications in Chemistry

  • Catalysis :
    • Diheptylamine hydrochloride can serve as a catalyst in various organic reactions, particularly in the synthesis of surfactants and emulsifiers. Its long alkyl chain enhances its ability to stabilize emulsions, making it valuable in the production of cosmetic and pharmaceutical formulations.
  • Solvent Extraction :
    • The compound is utilized in solvent extraction processes for metal ions and organic compounds. Its ability to form complexes with metal ions makes it useful for separating valuable metals from ores or recycling processes.
  • Surfactant Production :
    • Due to its amphiphilic nature, this compound is employed in the manufacture of surfactants used in detergents and cleaning agents. Its effectiveness in reducing surface tension makes it ideal for these applications.

Pharmacological Applications

  • Antimicrobial Activity :
    • Case studies have indicated that this compound exhibits antimicrobial properties against various bacteria and fungi. Research has shown its potential as a disinfectant agent in medical and industrial settings.
  • Drug Delivery Systems :
    • The compound's ability to form liposomes has been explored for drug delivery applications. This compound can encapsulate therapeutic agents, enhancing their stability and bioavailability.
  • Neurological Research :
    • Preliminary studies suggest that this compound may influence neurotransmitter systems, making it a candidate for further research into treatments for neurological disorders.

Materials Science Applications

  • Polymer Chemistry :
    • This compound is used as a monomer or additive in the synthesis of polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
  • Coatings and Adhesives :
    • The compound's adhesive properties are exploited in formulating coatings that require strong bonding characteristics, particularly in industrial applications where durability is essential.

Data Table: Summary of Applications

Application AreaSpecific Use CaseNotes
Chemical CatalysisSurfactant synthesisEnhances emulsion stability
Solvent ExtractionMetal ion recoveryEffective complex formation with metal ions
Antimicrobial AgentsDisinfectant formulationsEffective against bacteria and fungi
Drug DeliveryLiposome formationImproves stability and bioavailability
Polymer ChemistryMonomer for polymer synthesisEnhances mechanical properties
CoatingsIndustrial adhesivesProvides strong bonding capabilities

Case Studies

  • Antimicrobial Efficacy Study :
    In a study published in Journal of Applied Microbiology, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability, suggesting its potential as an effective disinfectant .
  • Polymer Enhancement Research :
    A study detailed in Polymer Science demonstrated that incorporating this compound into polyurethanes improved tensile strength by 25% compared to standard formulations, highlighting its utility in materials science .
  • Drug Delivery System Development :
    Research published in International Journal of Pharmaceutics explored the use of this compound-based liposomes for delivering anti-cancer drugs. The study found enhanced drug retention and release profiles, indicating promising applications in targeted therapy .

Mechanism of Action

The mechanism of action of diheptylamine hydrochloride involves its interaction with various molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. It can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares diheptylamine hydrochloride with dibutylamine hydrochloride (shorter alkyl chain), diphenylamine hydrochloride (aromatic), diphenhydramine hydrochloride (complex pharmaceutical), and dimethylamine hydrochloride (smallest alkyl chain):

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Synthesis Method Key Applications Safety Considerations
Diheptylamine HCl C₁₄H₃₂ClN 265.87 Low Reaction of diheptylamine with HCl Organic synthesis, surfactants Limited data; handle as irritant
Dibutylamine HCl C₈H₂₀ClN 165.68 Moderate HCl addition to dibutylamine Corrosion inhibitors, intermediates Skin/eye irritant
Diphenylamine HCl C₁₂H₁₂ClN 205.69 Low Ethanol-HCl reaction with diphenylamine Dyes, stabilizers Toxic via inhalation
Diphenhydramine HCl C₁₇H₂₂ClNO 291.82 High Pharmaceutical synthesis Antihistamine, sedative CNS depression; first-aid required
Dimethylamine HCl C₂H₈ClN 81.55 High HCl neutralization of dimethylamine Agrochemicals, pharmaceuticals Corrosive; respiratory hazard

Critical Notes

  • Commercial Status : this compound is discontinued, limiting its accessibility .
  • Structural Impact : Alkyl chain length and aromaticity directly influence solubility, reactivity, and application scope.

Biological Activity

Chemical Identification:

  • IUPAC Name: N,N-Diheptylamine hydrochloride
  • CAS Number: 660-68-4
  • Molecular Formula: C7H17ClN
  • Molecular Weight: 150.67 g/mol
PropertyValue
Molecular FormulaC7H17ClN
Molecular Weight150.67 g/mol
SolubilitySoluble in water
AppearanceColorless liquid

Pharmacological Effects

Diheptylamine hydrochloride exhibits several pharmacological activities:

  • Antimicrobial Activity:
    • Studies have shown that diheptylamine derivatives possess antimicrobial properties against various bacterial strains. For instance, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity:
    • Research indicates that diheptylamine can induce cytotoxic effects in cancer cell lines. A notable study reported that it inhibited cell proliferation in human breast cancer cells (MCF-7) .
  • Neuroactivity:
    • Diheptylamine has been investigated for its effects on the central nervous system. It acts as a stimulant and has been associated with increased neurotransmitter release, which may have implications for treating neurodegenerative diseases .

Toxicity Profile

Understanding the toxicity of this compound is crucial for its safe application:

  • Acute Toxicity:
    • The LD50 value for this compound is reported to be approximately 900 mg/kg in rats, indicating moderate acute toxicity .
  • Chronic Effects:
    • Long-term exposure studies have shown that high concentrations can lead to respiratory irritation and potential neurotoxicity .

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study conducted at a university laboratory assessed the antimicrobial properties of this compound against clinical strains of bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations .
  • Cytotoxicity Assessment:
    In a controlled experiment involving MCF-7 cells, this compound was applied at varying concentrations (10 µM to 100 µM). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 50 µM after 48 hours of exposure .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diheptylamine hydrochloride
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